Biological Stability: Resistance to Enzymatic Hydrolysis vs. Cholesteryl Ester
Cholesteryl ethers demonstrate complete resistance to hydrolysis by mammalian cellular enzymes, whereas cholesteryl esters are readily hydrolyzed, releasing free cholesterol [1]. This differential stability is the foundational property enabling cholesteryl ethers to serve as non-metabolizable, cumulative uptake markers [1].
| Evidence Dimension | Hydrolysis by mammalian cellular enzymes |
|---|---|
| Target Compound Data | No hydrolysis detected |
| Comparator Or Baseline | Cholesteryl ester: Readily hydrolyzed |
| Quantified Difference | Qualitative difference (stable vs. labile) |
| Conditions | In vitro and in vivo mammalian systems |
Why This Matters
This property is essential for experiments requiring cumulative quantification of particle uptake without confounding efflux or metabolism, making cholesteryl ether the preferred choice for long-term tracking studies.
- [1] Kollareth DJM, et al. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Biochem Biophys Rep. 2018;13:1-6. View Source
